Rolofylline vs. Placebo: Dose-Dependent Enhancement of Diuresis in ADHF Patients with Renal Impairment
Rolofylline demonstrates a statistically significant, dose-dependent increase in urine output compared to placebo in patients with acute decompensated heart failure (ADHF) and renal impairment. In a randomized, double-blind, placebo-controlled study (ADHF protocol, n=146), patients receiving a single 2-hour infusion of Rolofylline at 2.5, 15, 30, or 60 mg exhibited mean 6-hour urine volumes of 445, 531, 631, and 570 mL, respectively, compared to 374 mL for placebo (p=0.02 overall) [1][2]. The 30 mg dose, later selected for Phase III, produced the largest absolute increase (+257 mL, +69% vs. placebo). This effect is attributed to Rolofylline's blockade of adenosine A1 receptor-mediated sodium and water reabsorption in the proximal tubule, a mechanism not shared by loop diuretics. Notably, this diuretic augmentation occurred without the GFR decline typically seen with loop diuretics alone [3].
| Evidence Dimension | 6-hour urine output following first infusion |
|---|---|
| Target Compound Data | 445 mL (2.5 mg), 531 mL (15 mg), 631 mL (30 mg), 570 mL (60 mg) Rolofylline |
| Comparator Or Baseline | Placebo (saline infusion): 374 mL |
| Quantified Difference | +69% for 30 mg dose vs. placebo (631 mL vs. 374 mL; p=0.02 overall dose-response) |
| Conditions | Randomized, double-blind, placebo-controlled ADHF protocol; patients with volume overload, CrCl 20-80 mL/min; first 6h after 2h IV infusion of Rolofylline monotherapy (n=146). |
Why This Matters
This direct, dose-response evidence establishes Rolofylline as a validated tool for augmenting diuresis in cardiorenal models without the confounding GFR decline seen with furosemide, a key differentiator for experimental design.
- [1] Givertz MM, Massie BM, Fields TK, Pearson LL, Dittrich HC; CKI-201 and CKI-202 Investigators. The effects of KW-3902, an adenosine A1-receptor antagonist, on diuresis and renal function in patients with acute decompensated heart failure and renal impairment or diuretic resistance. J Am Coll Cardiol. 2007 Oct 16;50(16):1551-60. View Source
- [2] Givertz MM, et al. The effects of KW-3902, an adenosine A1-receptor antagonist, on diuresis and renal function in patients with acute decompensated heart failure and renal impairment or diuretic resistance. ScienceDirect. J Am Coll Cardiol. 2007;50(16):1551-1560. View Source
- [3] Dittrich HC, et al. The effect of KW-3902, an adenosine A1 receptor antagonist, on renal function and renal plasma flow in ambulatory patients with heart failure and renal impairment. J Card Fail. 2007 Oct;13(8):609-17. View Source
